molecular formula C18H16Cl2N2O3S2 B11651845 Methyl 2-({[(2,4-dichlorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-({[(2,4-dichlorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11651845
M. Wt: 443.4 g/mol
InChI Key: VAQUXSQUWWRCKU-UHFFFAOYSA-N
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Description

METHYL 2-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with multiple substituents, including a methyl ester, a formamido group, and a dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core and introduce the various substituents through a series of reactions such as halogenation, formylation, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and control. The use of microreactors can improve mass transfer and heat control, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one substituent with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler hydrocarbon structure.

Scientific Research Applications

METHYL 2-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The benzothiophene core can interact with various enzymes and receptors, potentially modulating their activity. The formamido and dichlorophenyl groups can further influence these interactions, enhancing the compound’s specificity and potency .

Comparison with Similar Compounds

Similar Compounds

  • METHYL (2E)-2-[(2,4-DICHLOROPHENYL)FORMAMIDO]-3-[(4-METHOXYPHENYL)AMINO]PROP-2-ENOATE
  • 2-(2,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-5-METHYL-1,2,4-TRIAZOL-3-ONE

Uniqueness

Compared to similar compounds, METHYL 2-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups and the presence of the benzothiophene core. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H16Cl2N2O3S2

Molecular Weight

443.4 g/mol

IUPAC Name

methyl 2-[(2,4-dichlorobenzoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H16Cl2N2O3S2/c1-25-17(24)14-11-4-2-3-5-13(11)27-16(14)22-18(26)21-15(23)10-7-6-9(19)8-12(10)20/h6-8H,2-5H2,1H3,(H2,21,22,23,26)

InChI Key

VAQUXSQUWWRCKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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